4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
InCl₃-Catalyzed Four-Component Assembly
A landmark approach involves the one-pot reaction of ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile catalyzed by indium(III) chloride (InCl₃) in 50% ethanol under ultrasound irradiation. While this method originally targeted pyrano[2,3-c]pyrazole derivatives, its modular framework has been adapted for synthesizing pyridin-4-yl acetamides.
Mechanistic Insights :
- Knoevenagel Condensation : Malononitrile reacts with methyl phenylglyoxylate to form an α,β-unsaturated nitrile intermediate.
- Hydrazine Cyclization : Ethyl acetoacetate and hydrazine yield a pyrazolone intermediate, which undergoes nucleophilic attack on the nitrile.
- Tautomerization and Rearrangement : The resulting adduct rearranges to install the pyridine ring, followed by acetamide coupling to the cyclohexane carboxylic acid.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (InCl₃) | 20 mol% | 95 |
| Solvent | 50% EtOH | 95 |
| Temperature | 40°C | 95 |
| Reaction Time | 20 min | 95 |
Ultrasound irradiation reduces reaction times from hours to minutes by enhancing mass transfer and catalyst activation.
Cycloaddition and Thermal Rearrangement Pathways
[3+2] Cycloaddition of Azides and Enamines
Thesis work by Fusco et al. describes the synthesis of 4,5-dihydro-v-triazoles via azide-enamine cycloaddition, which thermally rearrange to amidines and pyridine derivatives. Applied to 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid, this method proceeds as follows:
Synthetic Sequence :
- Cycloaddition : Benzene-mediated reaction of an azido precursor with a morpholine-derived enamine forms a dihydrotriazole intermediate.
- Thermal Cleavage : Heating in n-propanol cleaves the N(1)-N(2) bond, yielding an amidine.
- Pyridine Formation : Prolonged reflux induces cyclodehydration, aromatizing the amidine to the pyridine core.
Critical Observations :
- Electron-withdrawing groups on the enamine accelerate triazole cleavage.
- Piperidine solvents favor pyridine over byproduct formation (e.g., 4,6-dimethylpyridine).
Solvent and Catalyst Screening for Amide Coupling
Carbodiimide-Mediated Coupling
The final step often involves coupling 2-(pyridin-4-yl)acetic acid to 4-aminocyclohexane-1-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A patent-derived protocol optimized this step across solvents:
Solvent Comparison :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 82 | 98 |
| THF | 75 | 95 |
| CH₂Cl₂ | 68 | 92 |
| EtOAc | 60 | 88 |
DMF maximizes yield due to its high polarity, stabilizing the oxazolium intermediate.
Green Chemistry Approaches
Aqueous-Phase Synthesis
Recent efforts replace organic solvents with water or ethanol-water mixtures to reduce environmental impact. InCl₃ in 50% EtOH achieves 95% yield, rivaling traditional solvents. Ultrasound irradiation further enhances energy efficiency, lowering the E-factor (kg waste/kg product) from 12.5 to 3.8.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, modulating their activity. Notably, it has shown potential as an antimicrobial agent against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) lower than 20 µM .
Anticancer Research
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of similar structures have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results. The mechanisms often involve the inhibition of specific enzymes critical for cancer cell proliferation .
Organic Synthesis
In organic chemistry, 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in synthetic pathways.
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The research involved high-throughput screening of various compounds where this specific compound displayed significant inhibitory activity at low concentrations .
Anticancer Potential
In another study focusing on anticancer agents derived from similar structures, several derivatives were synthesized and tested against various cancer cell lines. Compounds exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs vary in substituents, heterocycles, and functional groups, leading to distinct properties. Key comparisons include:
Pyridine-Substituted Analogs
- 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic Acid (): Structure: Contains a pyridin-3-ylmethylidene imine group instead of the pyridin-4-yl acetamido moiety. Crystal Packing: Forms O–H···N hydrogen bonds and π-π interactions (3.6925 Å) between pyridine rings, creating a C(13) chain and R₂²(26) ring motifs .
Acyl Thiourea Derivatives
- 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic Acid (BTCC) (): Structure: Replaces the acetamido group with a benzoylthioureido moiety.
Complex Heterocyclic Derivatives
- Quinoxaline-Triazole Hybrid (): Structure: Incorporates a quinoxaline-triazole substituent, significantly increasing molecular weight (605.68 g/mol vs. 261.30 g/mol for the target compound). Implications: The bulky substituents may hinder bioavailability but enhance target specificity in enzyme inhibition .
Enzyme-Targeting Analog
Biological Activity
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a compound with notable potential in biological applications, particularly in medicinal chemistry. Its unique structure, characterized by a pyridine ring and a cyclohexane moiety, allows it to interact with various biological targets, making it a subject of interest for research into its pharmacological properties.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.31 g/mol
- CAS Number : 2137037-43-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The interaction leads to modulation of their activity, which can result in various therapeutic effects. For instance, it may inhibit enzymes involved in disease processes or alter receptor signaling pathways, contributing to its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening of approximately 100,000 compounds against Mycobacterium tuberculosis, several derivatives of the compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) for some derivatives was found to be below 20 µM, indicating potent activity against this pathogen .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit fatty acid-binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation. In one study, derivatives exhibited IC50 values lower than that of the established ligand arachidonic acid, suggesting strong inhibitory potential .
Case Studies
- Tuberculosis Inhibition : A study explored the efficacy of various chemical entities against M. tuberculosis, confirming that certain analogs of this compound had MIC values as low as 6.3 µM, indicating strong potential for further development as anti-tuberculosis agents .
- FABP4 Inhibition : Another research effort focused on the inhibition of FABP4, where the compound's analogs showed promising results with IC50 values around 2.97 µM, demonstrating effective modulation of lipid metabolism pathways .
Comparison with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[2-(Pyridin-3-yl)acetamido]cyclohexane-1-carboxylic acid | Structure | Moderate antimicrobial activity |
| 4-[2-(Pyridin-2-yl)acetamido]cyclohexane-1-carboxylic acid | Structure | Low enzyme inhibition |
| This compound derivatives | Structure | High potency against M. tuberculosis |
Safety and Toxicology
While specific acute toxicity data for this compound is limited, general safety assessments indicate that skin contact may cause inflammation and irritation. It is classified as not being carcinogenic according to available data . Further toxicological studies are warranted to ensure safety profiles for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic protocols for preparing 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid?
The synthesis typically involves coupling a pyridinyl acetamide derivative with a cyclohexane-carboxylic acid scaffold. Key steps include:
- Amide bond formation : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA) to activate the carboxylic acid group .
- Cyclohexane ring functionalization : Substituents are introduced via nucleophilic substitution or cycloaddition reactions. For regioselective acetamido attachment, orthogonal protecting groups may be required .
- Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures is recommended for isolating high-purity product .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolves absolute stereochemistry and confirms the spatial arrangement of the pyridinyl and acetamido groups on the cyclohexane ring .
- Spectroscopic methods :
- NMR : - and -NMR identify proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, cyclohexane protons as multiplet signals) and carbon types (carboxylic acid carbon at ~170 ppm) .
- IR spectroscopy : Confirms the presence of amide (C=O stretch at ~1650 cm) and carboxylic acid (broad O-H stretch at ~2500–3000 cm) functionalities .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNO: 261.1234) .
Advanced Research Questions
Q. How do structural modifications of the pyridinyl or cyclohexane moieties affect biological activity?
- Pyridinyl substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the pyridinyl 3-position enhances binding to metalloenzymes (e.g., matrix metalloproteinases) by increasing electrophilicity .
- Cyclohexane conformation : The chair conformation of the cyclohexane ring minimizes steric hindrance, while axial vs. equatorial positioning of the acetamido group alters solubility and membrane permeability .
- Carboxylic acid bioisosteres : Replacing the -COOH group with tetrazoles or sulfonamides improves metabolic stability in pharmacokinetic studies .
Q. What strategies resolve contradictions in reported spectroscopic data or synthetic yields?
- Reproducibility challenges : Discrepancies in -NMR shifts may arise from solvent polarity or pH. Standardize conditions (e.g., DMSO-d at 25°C) and use internal references (e.g., TMS) .
- Low synthetic yields : Optimize stoichiometry (e.g., 1.2 equivalents of HATU for amide coupling) and monitor reaction progress via TLC (mobile phase: ethyl acetate/hexane, 1:1) .
- Crystallization variability : Screen polymorphs using solvent/antisolvent systems (e.g., acetone/water) to isolate the thermodynamically stable form .
Q. What are the compound’s potential pharmacological targets, and how are they validated?
- Metalloenzyme inhibition : The pyridinyl-acetamido motif chelates Zn in enzymes like angiotensin-converting enzyme (ACE). Validate via enzymatic assays (IC determination) and molecular docking .
- GPCR modulation : The cyclohexane-carboxylic acid scaffold mimics endogenous ligands (e.g., prostaglandins). Use radioligand binding assays (e.g., -labeled compound) to assess affinity for receptors like EP3 .
- In vivo models : Evaluate bioavailability in rodent pharmacokinetic studies (oral vs. intravenous administration) and efficacy in disease models (e.g., hypertension for ACE inhibition) .
Q. How can solubility and stability be optimized for in vitro and in vivo studies?
- Salt formation : Convert the carboxylic acid to a sodium or hydrochloride salt (e.g., methyl ester hydrolysis followed by neutralization) to enhance aqueous solubility .
- Prodrug strategies : Esterify the -COOH group (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .
- Storage conditions : Store as a lyophilized powder at -20°C under inert atmosphere (N) to prevent hydrolysis of the acetamido bond .
Methodological Considerations
Q. What computational tools predict the compound’s reactivity or binding modes?
- DFT calculations : Gaussian or ORCA software models charge distribution (e.g., Mulliken charges on pyridinyl N) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : GROMACS or AMBER simulates ligand-receptor interactions (e.g., binding free energy calculations for ACE) over 100-ns trajectories .
- QSAR models : Train algorithms (e.g., Random Forest) using datasets of cyclohexane derivatives to correlate substituents with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
